molecular formula C15H10FNO4S B12498822 2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

Cat. No.: B12498822
M. Wt: 319.3 g/mol
InChI Key: WXYDKSDDDJHYSX-UHFFFAOYSA-N
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Description

2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a benzothiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting with a fluorinated benzoic acid derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.

Mechanism of Action

The mechanism by which 2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methylbenzoic acid: A fluorinated benzoic acid derivative with similar structural features.

    2-fluoro-5-methylbenzoic acid: Another fluorinated compound with a simpler structure.

Uniqueness

2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is unique due to its benzothiazepine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10FNO4S

Molecular Weight

319.3 g/mol

IUPAC Name

2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

InChI

InChI=1S/C15H10FNO4S/c1-17-11-6-9(15(19)20)10(16)7-13(11)22(21)12-5-3-2-4-8(12)14(17)18/h2-7H,1H3,(H,19,20)

InChI Key

WXYDKSDDDJHYSX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)O)F)S(=O)C3=CC=CC=C3C1=O

Origin of Product

United States

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